3-(2,5-Difluorobenzoyl)isonicotinic acid
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Activities : A study by Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide. They found that these compounds exhibited good or moderate antimicrobial activity, indicating potential applications in antimicrobial drug development (Bayrak et al., 2009).
Antioxidant Activity
- Antioxidant Properties : Research by Maheshwari et al. (2011) on 1,3,4-oxadiazoles containing heteroaromatic rings, synthesized from isonicotinic acid hydrazide, demonstrated significant antioxidant activity. This suggests its usefulness in contexts where antioxidant properties are beneficial (Maheshwari et al., 2011).
Photoluminescent Properties
- Photoluminescent Applications : Li et al. (2012) synthesized heterometallic coordination polymers using isonicotinic acid. These compounds exhibited unique photoluminescent properties, highlighting their potential in light-emitting applications (Li et al., 2012).
Organic Synthesis and Catalysis
- Organocatalysis : Zolfigol et al. (2013) reported the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, illustrating its effectiveness in facilitating certain chemical reactions (Zolfigol et al., 2013).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Singh and Ojha (1981) utilized isonicotinic acid hydrazide to synthesize derivatives with significant central nervous system stimulant activity. This points to its role in the synthesis of biologically active compounds (Singh & Ojha, 1981).
Supramolecular Chemistry
- Supramolecular Synthesis : Lemmerer (2012) demonstrated the use of isonicotinic acid in supramolecular synthesis of molecular complexes, indicating its potential in creating novel materials with unique properties (Lemmerer, 2012).
Photovoltaic Applications
- Solar Cell Efficiency : Bagheri and Dehghani (2015) studied the impact of Isonicotinate derivatives on the performance of dye-sensitized solar cells. Their findings suggest potential for enhancing solar cell efficiency (Bagheri & Dehghani, 2015).
Properties
IUPAC Name |
3-(2,5-difluorobenzoyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO3/c14-7-1-2-11(15)9(5-7)12(17)10-6-16-4-3-8(10)13(18)19/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGPJPJWWFYDDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=C(C=CN=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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